![molecular formula C21H18N4O4S B2464951 N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-{2-Phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamid CAS No. 899741-42-5](/img/structure/B2464951.png)
N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-{2-Phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antineoplastische Aktivität
Diese Verbindung hat eine potenzielle antineoplastische Aktivität. Es wurde festgestellt, dass sie in Tumorzellen wirksam ist, die unter Glukoseentzug leiden . Diese Verbindung hemmt das mitochondriale Membranpotential, das für das Überleben von glukoseentzogenen Zellen entscheidend ist . Dies deutet darauf hin, dass es zur Behandlung von glukoseentzogenen Tumoren eingesetzt werden könnte .
Hemmung von Mitochondrien
In Übereinstimmung mit der bekannten Abhängigkeit von glukoseentzogenen Zellen von den Mitochondrien hemmt diese Verbindung das mitochondriale Membranpotential . Dies könnte Auswirkungen auf die Behandlung von Krankheiten haben, bei denen die mitochondriale Funktion beeinträchtigt ist.
Krebsstoffwechsel
Die Verbindung wurde mit dem Krebsstoffwechsel in Verbindung gebracht. Tumorzellen leiden häufig unter Glukoseentzug und sind gezwungen, ihren Stoffwechsel umzuprogrammieren, um sich an diese Bedingungen anzupassen . Es wurde festgestellt, dass diese Verbindung unter diesen Bedingungen wirksam Tumorzellen abtötet .
Synthetische Letalität
Die Verbindung wurde mit dem Konzept der synthetischen Letalität in Verbindung gebracht. Dies ist eine Art genetischer Interaktion, bei der die Kombination von Mutationen in zwei oder mehr Genen zum Zelltod führt .
Mechanistisches Ziel von Rapamycin (mTOR)
Die Verbindung wurde mit dem mechanistischen Ziel von Rapamycin (mTOR) in Verbindung gebracht, einer Art Protein, das das Zellwachstum, die Zellproliferation, die Zellmotilität, das Zellüberleben, die Proteinsynthese, die Autophagie und die Transkription reguliert .
Medizinische Chemie
Die Verbindung ist in der medizinischen Chemie von Interesse. Es ist ein Amuvatinib-Derivat, und Amuvatinib ist ein Multi-Target-Tyrosinkinase-Inhibitor . Dies deutet darauf hin, dass die Verbindung mehrere Ziele haben könnte und bei der Entwicklung neuer Medikamente eingesetzt werden könnte .
Wirkmechanismus
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By targeting microtubules and tubulin, it disrupts the normal function of the mitotic spindle, which is essential for cell division . This disruption leads to cell cycle arrest and ultimately induces apoptosis, the programmed cell death .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, contributing to its anticancer activity .
Biochemische Analyse
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a role in biochemical reactions
Cellular Effects
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide has shown to have effects on various types of cells
Dosage Effects in Animal Models
The effects of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide vary with different dosages in animal models
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c26-20(22-9-13-6-7-17-18(8-13)29-12-28-17)21(27)23-19-15-10-30-11-16(15)24-25(19)14-4-2-1-3-5-14/h1-8H,9-12H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOYPLLFNBJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2464868.png)
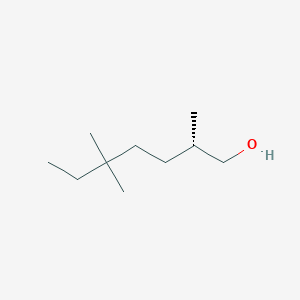
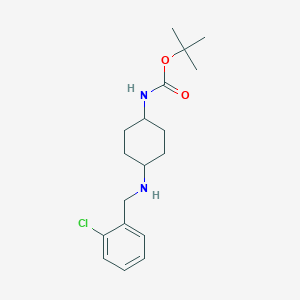
![N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2464873.png)
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2464875.png)
![3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B2464876.png)
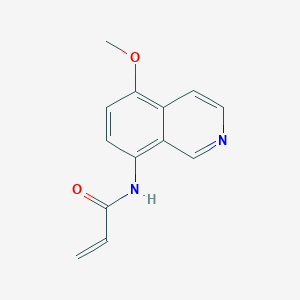
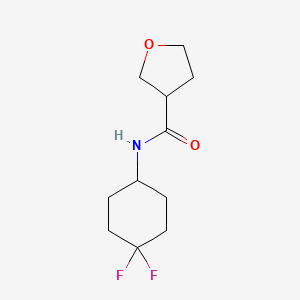
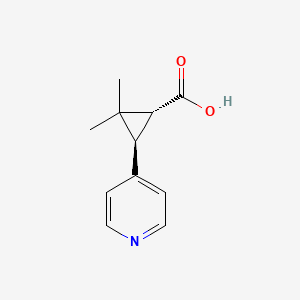

![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2464887.png)
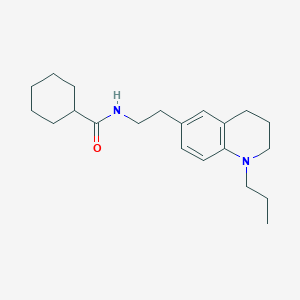
![N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2464890.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2464891.png)
